
Setting Up a Loop-Mediated Isothermal
Amplification (LAMP) Assay: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LAMPA

Cat. No.: B1675755 Get Quote

Loop-mediated isothermal amplification (LAMP) is a powerful and rapid nucleic acid

amplification technique that is increasingly utilized in research, diagnostics, and drug

development for its simplicity, specificity, and cost-effectiveness.[1][2][3] Unlike the polymerase

chain reaction (PCR), LAMP is conducted at a constant temperature, eliminating the need for a

thermal cycler.[2][4][5] This protocol provides a detailed, step-by-step guide for setting up a

LAMP assay, intended for researchers, scientists, and drug development professionals.

Principle of LAMP
LAMP employs a strand-displacing DNA polymerase, typically Bst DNA polymerase, and a set

of four to six primers that recognize six to eight distinct regions on the target sequence.[3][6]

The inner primers (FIP and BIP) initiate the reaction, leading to the formation of a stem-loop

DNA structure. This structure then serves as the template for subsequent amplification,

resulting in the exponential accumulation of a large amount of DNA.[4] The addition of loop

primers (LoopF and LoopB) can accelerate the amplification process.

Key Advantages of LAMP:
Isothermal: The reaction is carried out at a single temperature, typically between 60-65°C.[2]

[5]

Rapid: Amplification can often be completed within 15-60 minutes.[1][5]
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High Sensitivity and Specificity: The use of multiple primers targeting several regions of the

target sequence enhances specificity.[1][3] It can detect down to a few copies of the target

nucleic acid.[7][8]

Visual Detection: The large amount of DNA produced allows for simple visual detection of the

product.[1]

Experimental Protocol
This protocol outlines the necessary steps for performing a LAMP assay, from primer design to

result analysis.

Step 1: Primer Design
Proper primer design is critical for a successful LAMP assay.[1] It is highly recommended to

use specialized software for designing LAMP primers.

Primer Design Software: Use dedicated software such as PrimerExplorer or the NEB LAMP

Primer Design Tool.[7][9]

Primer Sets: A standard LAMP reaction uses four core primers: Forward Inner Primer (FIP),

Backward Inner Primer (BIP), Forward Outer Primer (F3), and Backward Outer Primer (B3).

[3] To accelerate the reaction, two additional loop primers, Loop Forward (LoopF) and Loop

Backward (LoopB), can be included.

Primer Purity: High-purity primers (e.g., desalted or HPLC purified) are recommended for

optimal performance.[10]

Step 2: Reagent Preparation
It is crucial to prepare and handle reagents carefully to avoid contamination. Setting up

reactions on ice is recommended to prevent premature amplification, especially when using

enzymes without a "warm-start" feature.[7]

Table 1: Standard LAMP Reaction Components and Concentrations
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Component
Stock
Concentration

Volume for 25 µL
Reaction

Final
Concentration

10X Isothermal

Amplification Buffer
10X 2.5 µL 1X

dNTPs 10 mM each 3.5 µL 1.4 mM each

MgSO₄ 100 mM 1.5 µL
6 mM (in addition to

Mg²⁺ in buffer)

FIP/BIP Primers 16 µM
2.5 µL (from 10X

Primer Mix)
1.6 µM

F3/B3 Primers 2 µM
2.5 µL (from 10X

Primer Mix)
0.2 µM

LoopF/LoopB Primers

(Optional)
4 µM

2.5 µL (from 10X

Primer Mix)
0.4 µM

Bst DNA Polymerase

(e.g., Bst 2.0)
8,000 U/mL 1.0 µL 320 U/mL

Template DNA/RNA Variable 1-5 µL
Variable (e.g., >10

copies)

Nuclease-free Water - to 25 µL -

Reverse Transcriptase

(for RT-LAMP)
Variable 0.5 - 1.0 µL Variable

Note: A 10X Primer Mix can be prepared by combining the individual primers in the appropriate

ratios. For a 10X mix with loop primers, the concentrations would be 16 µM FIP, 16 µM BIP, 2

µM F3, 2 µM B3, 4 µM LoopF, and 4 µM LoopB.[7]

Step 3: Reaction Setup
Thaw all components on ice.

In a sterile, nuclease-free microcentrifuge tube, prepare a master mix containing all

components except the template. This helps to ensure consistency across multiple reactions.
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Aliquot the master mix into individual reaction tubes.

Add the template nucleic acid to each reaction tube.

Include a No-Template Control (NTC) containing nuclease-free water instead of the template

to check for contamination.

Mix the contents of the tubes gently by flicking or brief centrifugation.

Place the tubes in a heat block, water bath, or real-time fluorometer pre-heated to the

optimal reaction temperature (typically 60-65°C).[2][5]

Step 4: Incubation
Incubate the reactions at a constant temperature (e.g., 65°C) for 15-60 minutes.[5] The optimal

temperature and incubation time may need to be determined empirically for each new assay.

Step 5: Detection of Amplification Products
Several methods can be used to detect the LAMP products.

Visual Detection (Turbidity): The accumulation of magnesium pyrophosphate, a byproduct of

the reaction, leads to a visible white precipitate, making the solution turbid.[2]

Colorimetric Detection: pH-sensitive dyes can be added to the reaction mix. The proton

release during DNA amplification causes a pH change, resulting in a color change.[3]

Fluorescence Detection: Intercalating dyes (e.g., SYBR Green I, SYTO-9) or calcein can be

used for real-time or endpoint fluorescence detection.[2][3][11]

Agarose Gel Electrophoresis: LAMP products will appear as a ladder-like pattern of multiple

bands on an agarose gel due to the formation of concatemers of varying lengths.[3][12]

Table 2: Comparison of LAMP Detection Methods
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Detection
Method

Principle Throughput
Equipment
Required

Notes

Turbidity

Magnesium

pyrophosphate

precipitation

Low to Medium
Naked eye,

Turbidimeter
Simple, low-cost.

Colorimetric
pH change

detected by dye
High

Naked eye,

Spectrophotomet

er

Simple, suitable

for high-

throughput

screening.

Fluorescence
Intercalating dye

binding to DNA
High

Real-time PCR

machine,

Fluorometer

Allows for real-

time quantitative

analysis

(qLAMP).[13][14]

Gel

Electrophoresis

Size separation

of DNA products
Low

Electrophoresis

system

Time-consuming,

risk of carryover

contamination.

[12]

Optimization of the LAMP Assay
To enhance the performance of a LAMP assay, several parameters can be optimized.

Table 3: Parameters for LAMP Assay Optimization
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Parameter Recommended Range Effect on Assay

Temperature 50 - 72°C[7]

Affects enzyme activity and

primer annealing. Higher

temperatures can increase

specificity.[15]

Magnesium (Mg²⁺)

Concentration
4 - 10 mM

Crucial for enzyme activity and

primer annealing.

Bst Polymerase Concentration 0.04 - 0.32 U/µL[7]

Higher concentrations can

increase amplification speed

but may also lead to non-

specific amplification.

Primer Concentrations Variable

The ratio of inner to outer

primers can be adjusted to

improve reaction speed and

specificity.[16]

Betaine (Optional) 0.8 M

Can help to reduce the

formation of secondary

structures in the template

DNA.[17]

Workflow and Logical Relationships
The following diagram illustrates the key steps and decision points in setting up and performing

a LAMP assay.
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LAMP Assay Experimental Workflow

Preparation

Reaction
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(FIP, BIP, F3, B3, LoopF, LoopB)

2. Reagent Preparation
(Master Mix)

4. Reaction Setup
(Add Template to Master Mix)

3. Template Preparation
(DNA/RNA Extraction)

5. Isothermal Incubation
(60-65°C, 15-60 min)

6. Product Detection

Visual (Colorimetric/Turbidity)

Qualitative

Fluorescence (Real-time/Endpoint)
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Caption: A flowchart illustrating the sequential steps of the LAMP assay, from preparation to

result analysis.

Conclusion
This detailed protocol provides a comprehensive guide for researchers and scientists to

successfully set up and perform a LAMP assay. By carefully following the outlined steps for

primer design, reagent preparation, reaction setup, and product detection, and by

systematically optimizing key reaction parameters, a robust and reliable LAMP assay can be

developed for a wide range of applications in molecular biology and diagnostics. The simplicity

and rapidity of LAMP make it an invaluable tool, particularly in settings where resources may

be limited.[4]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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